molecular formula C19H18O8 B14422410 beta-D-Glucopyranuronic acid, 1-(1,1'-biphenyl)-4-carboxylate CAS No. 82206-03-9

beta-D-Glucopyranuronic acid, 1-(1,1'-biphenyl)-4-carboxylate

Cat. No.: B14422410
CAS No.: 82206-03-9
M. Wt: 374.3 g/mol
InChI Key: AXZKYOZWGNTOIF-NAHJCDBISA-N
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Description

Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a glucopyranuronic acid moiety linked to a biphenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate typically involves the esterification of beta-D-glucopyranuronic acid with 1-(1,1’-biphenyl)-4-carboxylic acid. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. Additionally, the glucopyranuronic acid moiety may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-ylhydroxyamino-1-deoxy-
  • Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-ylmethoxy-1-deoxy-

Uniqueness

Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate stands out due to its unique combination of a glucopyranuronic acid moiety and a biphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82206-03-9

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylbenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H18O8/c20-13-14(21)16(17(23)24)26-19(15(13)22)27-18(25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19-/m0/s1

InChI Key

AXZKYOZWGNTOIF-NAHJCDBISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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